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molecular formula C8H7NO2 B8607429 Benzoxazinone CAS No. 37204-63-0

Benzoxazinone

Cat. No. B8607429
M. Wt: 149.15 g/mol
InChI Key: HQQTZCPKNZVLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663467

Procedure details

The amino-alcohol was dissolved in THF (15 ml) and cooled to -10° C. under N2. To the mixture was added triethylamine (5.4 ml) and phosgene in toluene (4.6 ml). The addition of phosgene caused an exotherm which was maintained below 20° C. by the rate of addition. The progress of the reaction was monitored by HPLC and was typically complete in 15 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].C(N(CC)CC)C.[C:10](Cl)(Cl)=[O:11].[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[O:2]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH2:20][C:10](=[O:11])[NH:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
4.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 20° C. by the rate of addition

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1NC(CC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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